molecular formula C18H21N3O B4460534 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4460534
M. Wt: 295.4 g/mol
InChI Key: BHWZWQFQVIZWMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, involves several key steps. Lithiation of quinazolinones followed by reactions with various electrophiles has been reported to yield a range of substituted derivatives. For instance, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated, allowing for the introduction of different substituents through reactions with electrophiles, producing 2-substituted derivatives in good yields (Smith et al., 1996). This method provides a versatile approach to synthesizing quinazolinone derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives reveals significant insights into their chemical behavior and potential applications. For example, studies on the crystal structure of certain quinazolinone compounds have shown that non-aromatic carbocyclic rings can adopt various conformations, influencing the compound's overall geometry and reactivity (Cruz et al., 2006). Such structural analyses are crucial for understanding the interaction of these compounds with biological targets or in chemical reactions.

Chemical Reactions and Properties

Quinazolinone derivatives participate in a wide range of chemical reactions, highlighting their versatile chemical properties. For instance, the reaction of dilithio derivatives of quinazolinones with electrophiles such as methyl iodide or phenyl isocyanate can produce disubstituted derivatives, demonstrating the compounds' reactivity towards nucleophilic addition reactions (Smith et al., 1996). Additionally, the synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives has been achieved, further illustrating the chemical versatility of quinazolinone frameworks (Kornicka et al., 2004).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Investigations into these properties can provide insights into the compound's stability, formulation potential, and suitability for various applications. For example, the analysis of crystal structures and hydrogen bonding patterns in quinazolinone derivatives can reveal information about their solid-state properties and interactions with other molecules (Cruz et al., 2006).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as reactivity, stability, and interaction with other chemical species, are critical for their application in synthesis and medicinal chemistry. For instance, the reactivity of quinazolinone derivatives with various electrophiles and nucleophiles allows for the synthesis of a wide array of functionalized compounds, which can be tailored for specific applications or further chemical transformations (Smith et al., 1996).

properties

IUPAC Name

2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-10-5-6-14(12(3)7-10)20-18-19-13(4)17-15(21-18)8-11(2)9-16(17)22/h5-7,11H,8-9H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWZWQFQVIZWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322501
Record name 2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878972-23-7
Record name 2-(2,4-dimethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
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2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
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2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

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